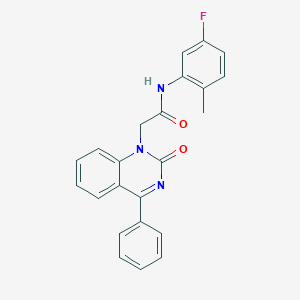

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

This compound features a 1,2-dihydroquinazolin-2-one core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety. The acetamide nitrogen is further substituted with a 5-fluoro-2-methylphenyl group. The quinazolinone scaffold is notable for its role in kinase inhibition and anticancer activity, while the fluorinated aromatic substituent may enhance metabolic stability and target binding affinity .

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-15-11-12-17(24)13-19(15)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEFVOJICDXKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Fluoro and Methyl Groups: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. Methylation can be achieved using methyl iodide or dimethyl sulfate.

Acylation: The final step involves the acylation of the quinazolinone core with 5-fluoro-2-methylphenyl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinazolinone derivatives.

Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and phenyl groups may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions would require further experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

a) N-methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide

- Core Structure : Indole-isoxazole hybrid.

- Key Features: The isoxazole ring (1,2-oxazole) and indole system differ from the quinazolinone core.

- Substituents : Methyl and phenyl groups on the isoxazole; methyl on the acetamide.

b) 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Core Structure : Imidazole-thioether linked to isoxazole.

- Key Features: The sulfanyl group and imidazole introduce sulfur-based interactions, which may improve membrane permeability but reduce metabolic stability relative to the quinazolinone’s oxygen-rich structure .

c) Benzothiazole-based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide)

- Core Structure : Benzothiazole ring.

- Key Features: Benzothiazoles are rigid, aromatic systems with strong fluorescence properties, often used in imaging probes. The trifluoromethyl group enhances lipophilicity, contrasting with the quinazolinone’s polar carbonyl groups .

Substituent Analysis

Patent Landscape and Therapeutic Potential

- Quinoline/Piperidine Derivatives (e.g., N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide): These compounds, while structurally distinct, share the acetamide motif and target kinase domains. The piperidine moiety may enhance blood-brain barrier penetration compared to the fluorophenyl group in the target compound .

- Triazole-containing Acetamides (e.g., N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide): Triazoles improve metabolic stability but may reduce binding affinity for quinazolinone-specific targets .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 5-fluoro-2-methylphenyl group.

- A 2-oxo-4-phenyl segment integrated into a 1,2-dihydroquinazoline framework.

This unique arrangement contributes to its potential therapeutic applications and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazolinone Core : This is achieved through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

- Fluorination and Methylation : Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI), while methylation is often done with methyl iodide.

- Acylation : The final step involves acylating the quinazolinone core with 5-fluoro-2-methylphenyl acetic acid or its derivatives under suitable conditions.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer activity. Research has shown that compounds derived from quinazoline structures can induce apoptosis in various cancer cell lines.

Case Study Data :

In a study evaluating the cytotoxic effects against several cancer cell lines (A549, HepG2, LoVo, and MCF-7), it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6 | MCF-7 | 20.17 |

| 10 | LoVo | 22.64 |

| 6 | HepG2 | 45.57 |

| 10 | A549 | 51.50 |

These compounds demonstrated the ability to induce cell cycle arrest and apoptosis through mechanisms involving downregulation of Bcl-2 and upregulation of pro-apoptotic markers like p53 and caspase-7 .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Molecular Targets : The compound may bind to specific enzymes or receptors, enhancing its selectivity and efficacy.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased early and late apoptosis in cancer cells, as evidenced by flow cytometry analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.